Dimethyl-D6 tetrachloroterephthalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

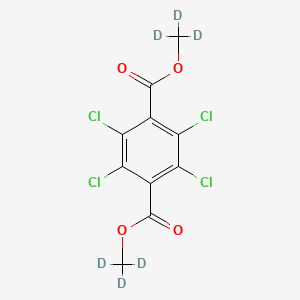

Dimethyl-D6 tetrachloroterephthalate is a deuterated form of dimethyl tetrachloroterephthalate, an organic compound with the molecular formula C10D6Cl4O4. It is the dimethyl ester of tetrachloroterephthalic acid and is used primarily as a reference standard in environmental analysis and testing .

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl-D6 tetrachloroterephthalate can be synthesized by esterification of tetrachloroterephthalic acid with deuterated methanol (CD3OD) in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows a similar route, with the process optimized for large-scale synthesis. The use of deuterated methanol ensures the incorporation of deuterium atoms, which is crucial for its application as a stable isotope-labeled compound .

Types of Reactions:

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, but detailed studies on such reactions are limited.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with reagents such as sodium methoxide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Sodium methoxide and other nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

科学的研究の応用

Chemical Properties and Structure

Dimethyl-D6 tetrachloroterephthalate has the chemical formula C10D6Cl4O4 and is the dimethyl ester of tetrachloroterephthalic acid. It is characterized by its chlorinated aromatic structure, which contributes to its herbicidal properties. The compound is commonly marketed under the trade name Dacthal.

Herbicidal Applications

1. Pre-emergent Herbicide:

- DCPA functions as a pre-emergent herbicide, targeting annual grasses and broadleaf weeds before they germinate. It inhibits microtubule assembly in plant cells, disrupting mitosis and preventing weed seedling development .

2. Selectivity:

- One of the key advantages of DCPA is its selectivity; it effectively controls weeds without harming sensitive crops such as turf grasses, flowers, fruits, and vegetables . This selectivity makes it suitable for various agricultural practices.

3. Usage History:

- Initially registered for use in the United States in 1958, DCPA has been employed extensively in turf management and vegetable crops. However, due to environmental concerns, its use has faced regulatory scrutiny over the years .

Environmental Impact and Degradation

DCPA undergoes degradation primarily through hydrolysis, leading to the formation of monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA). These degradates are more water-soluble than DCPA itself, raising concerns about groundwater contamination .

Degradation Pathway:

- Initial Hydrolysis: DCPA degrades via successive hydrolysis of its ester linkages.

- Formation of MTP and TPA: These compounds can leach into groundwater, with TPA being persistent in the environment .

Half-life:

- In sunlight, DCPA's half-life in water is less than three days; however, it can persist in soil for 14 to 100 days depending on environmental conditions .

Case Studies

Case Study 1: Agricultural Impact Assessment

- A comprehensive assessment by the U.S. Environmental Protection Agency (EPA) evaluated the benefits and risks associated with DCPA usage in agriculture. The study highlighted potential occupational health risks but acknowledged DCPA's effectiveness in controlling weed populations that threaten crop yields .

Case Study 2: Regulatory Developments

- In response to emerging health data indicating potential risks to human health, including thyroid function and developmental impacts on fetuses, the EPA suspended all registrations for DCPA products in August 2024. This decision underscores the importance of ongoing research into the safety of chemical herbicides .

Summary Table of Applications

| Application Area | Description | Regulatory Status |

|---|---|---|

| Agricultural Use | Pre-emergent herbicide for annual grasses and broadleaf weeds | Suspended in 2024 |

| Non-agricultural Use | Turf management and landscape maintenance | Limited use permitted |

| Environmental Research | Studies on degradation pathways and groundwater contamination | Ongoing assessments |

作用機序

類似化合物との比較

Dimethyl tetrachloroterephthalate: The non-deuterated form, used as a preemergent herbicide.

Tetrachloroterephthalic acid: The parent acid from which the ester is derived.

Uniqueness: Dimethyl-D6 tetrachloroterephthalate’s uniqueness lies in its deuterated nature, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterpart .

生物活性

Dimethyl-D6 tetrachloroterephthalate, also known as chlorthal-dimethyl-d6, is a deuterated form of the herbicide dimethyl tetrachloroterephthalate (DCPA). This compound has garnered attention due to its biological activity, particularly as a preemergent herbicide used to control various broadleaf and grass weeds. This article explores its biological activity, toxicological data, environmental impact, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is characterized by its molecular formula C10Cl4D6O4 and a molecular weight of approximately 338.001 g/mol.

- CAS Number : 350818-66-5

This compound functions primarily as a microtubule assembly inhibitor (dinitroaniline herbicide). It disrupts mitosis in target weed seedlings, inhibiting their growth before they emerge from the soil . This mechanism is crucial for its effectiveness in agricultural applications.

Acute Toxicity

- Oral LD50 : Greater than 10,000 mg/kg in rats.

- Inhalation LC50 : Greater than 5 mg/l over a 4-hour exposure period .

Chronic Toxicity and Carcinogenicity

The compound has been classified as a Group C possible human carcinogen by the EPA, indicating potential risks associated with long-term exposure .

Reproductive and Developmental Toxicity

Studies have indicated that DCPA exposure may lead to thyroid toxicity, particularly affecting fetal development. Changes in maternal thyroid hormone levels have been linked to adverse outcomes such as low birth weight and impaired brain development in offspring .

Degradation and Bioaccumulation

This compound undergoes degradation through successive dealkylations. In soil studies, it exhibited varying half-lives based on temperature and moisture conditions:

- Half-life in soil :

The bioaccumulation factor (BCF) for this compound is calculated to be approximately 1300, suggesting significant bioconcentration in aquatic organisms .

Mobility in Soil

The estimated Koc value of approximately 5900 indicates that this compound is largely immobile in soil, strongly adsorbing to organic matter or clay .

Case Studies

-

Thyroid Toxicity Study :

A comprehensive study conducted by the EPA highlighted the thyroid-related risks of DCPA exposure among pregnant women. The findings indicated potential changes in fetal thyroid hormone levels linked to developmental issues in children . -

Environmental Persistence :

Research examining the degradation of DCPA in various environmental conditions demonstrated significant persistence in soil, with slower degradation rates observed under lower moisture conditions. This raises concerns regarding its long-term ecological impact .

Summary of Biological Activity

| Property | Value/Description |

|---|---|

| Chemical Formula | C10Cl4D6O4 |

| Molecular Weight | 338.001 g/mol |

| Mechanism of Action | Microtubule assembly inhibitor |

| Oral LD50 | >10,000 mg/kg |

| Inhalation LC50 | >5 mg/l (4 hr) |

| BCF | 1300 (indicating bioaccumulation potential) |

| Environmental Half-life | Varies (11 to 105 days based on conditions) |

特性

分子式 |

C10H6Cl4O4 |

|---|---|

分子量 |

338.0 g/mol |

IUPAC名 |

bis(trideuteriomethyl) 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3/i1D3,2D3 |

InChIキー |

NPOJQCVWMSKXDN-WFGJKAKNSA-N |

異性体SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC([2H])([2H])[2H])Cl)Cl |

正規SMILES |

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。